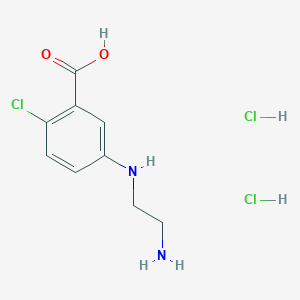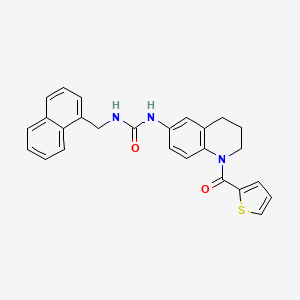![molecular formula C28H19BrN6O2S B2360389 5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1023375-97-4](/img/structure/B2360389.png)
5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex heterocyclic compound. This compound features multiple fused rings, including pyrido[1,2-a]pyrimidine, indole, and imidazo[1,2-c]quinazoline moieties. The presence of these diverse structural elements suggests potential biological activity and applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
Chemistry
The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex heterocyclic compounds. It can be used as a building block in the development of new materials with specific electronic or photophysical properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfanyl and indole moieties. It may also serve as a lead compound in drug discovery efforts targeting specific enzymes or receptors.
Medicine
The compound’s potential biological activity suggests applications in medicinal chemistry. It may be investigated for its anticancer, antimicrobial, or anti-inflammatory properties, given the known activities of related heterocyclic compounds .
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its complex structure may also make it useful in materials science for the development of advanced polymers or coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step organic synthesis. The process may include:
Formation of Pyrido[1,2-a]pyrimidine Core: This can be achieved through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures.
Introduction of Bromine: Bromination of the pyrido[1,2-a]pyrimidine core can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Imidazo[1,2-c]quinazoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carbonyl groups in the pyrido[1,2-a]pyrimidine and imidazo[1,2-c]quinazoline cores, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the pyrido[1,2-a]pyrimidine core can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Mecanismo De Acción
The exact mechanism of action of 5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The indole and pyrido[1,2-a]pyrimidine moieties may facilitate binding to protein active sites, while the sulfanyl linkage could participate in redox reactions or form covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[1,2-a]pyrimidine Derivatives: Known for their antiproliferative and antimicrobial activities.
Imidazo[1,2-c]quinazoline Derivatives: Investigated for their anticancer and anti-inflammatory properties.
Indole Derivatives: Widely studied for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Uniqueness
The uniqueness of 5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one lies in its combination of multiple bioactive moieties within a single molecule
Propiedades
IUPAC Name |
5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19BrN6O2S/c29-17-9-10-24-31-18(12-25(36)34(24)14-17)15-38-28-33-22-8-4-2-6-20(22)26-32-23(27(37)35(26)28)11-16-13-30-21-7-3-1-5-19(16)21/h1-10,12-14,23,30H,11,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNBNGBASFWNTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=O)N7C=C(C=CC7=N6)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19BrN6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2360309.png)
![3-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B2360310.png)
![6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2360311.png)



![4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360318.png)


![6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2360323.png)
![1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2360326.png)
![1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2360328.png)

